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Compound of Interest

Compound Name: 3,6-Dimethylpyrazin-2-amine

CAS No.: 13134-38-8

Cat. No.: B175215

Get Quote

Executive Summary
3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) is a critical heterocyclic building block used

extensively in the synthesis of pharmaceuticals (particularly kinase inhibitors) and high-value

flavor compounds.[1] As a pyrazine derivative, it exhibits a unique balance of lipophilicity and

weak basicity, making it a versatile scaffold for nucleophilic substitution and metal-catalyzed

cross-coupling reactions.

This guide provides a definitive technical profile of the molecule, moving beyond basic

datasheet parameters to explore the structural causality behind its physical behavior, validated

synthetic protocols, and handling requirements.

Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models.
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Property Value / Range Technical Context

CAS Number 13134-38-8
Unique identifier (distinct from

5,6-isomer).[1]

Molecular Formula C₆H₉N₃ MW: 123.16 g/mol .

Appearance
Off-white to beige crystalline

powder

Color darkens upon

oxidation/light exposure.

Melting Point 106 – 113 °C

Sharp melt indicates high

purity; broadens significantly

with water content.

Boiling Point ~253 °C (Predicted)
Rarely distilled; sublimation

may occur under high vacuum.

Solubility DMSO, Methanol, Chloroform
High solubility in polar

organics.

Water Solubility Sparingly Soluble

Methyl groups increase

lipophilicity vs. 2-

aminopyrazine.

pKa (Conjugate Acid) ~3.5 – 3.8 (Estimated)
Weak base. Protonation

occurs at N-4 (most basic site).

LogP ~0.5 – 0.7

Amphiphilic character suitable

for crossing biological

membranes.

Structural Analysis & Reactivity
The 3,6-dimethyl substitution pattern creates a specific electronic and steric environment:

Electronic Effect: The electron-donating methyl groups (+I effect) at positions 3 and 6 slightly

increase the electron density of the ring compared to the unsubstituted 2-aminopyrazine,

making the N-4 nitrogen more basic and the C-5 position more susceptible to electrophilic

aromatic substitution.
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Steric Effect: The methyl group at C-3 is ortho to the exocyclic amine. This introduces steric

strain that can hinder reactions at the amine nitrogen (e.g., amide coupling), often requiring

elevated temperatures or highly active coupling agents.

Validated Synthetic Protocol
Objective: Synthesis of 3,6-Dimethylpyrazin-2-amine via Ammonolysis. Precursor: 3-Chloro-

2,5-dimethylpyrazine (Note: Numbering symmetry makes this equivalent to 2-chloro-3,6-

dimethylpyrazine).

A. Reaction Mechanism
The synthesis relies on a nucleophilic aromatic substitution (

). The pyrazine ring is electron-deficient, facilitating the displacement of the chloride by
ammonia. Copper is often used as a catalyst to lower the activation energy.

B. Step-by-Step Protocol
Standard Operating Procedure (SOP) for Lab Scale (25g batch)

Charge: Into a high-pressure autoclave (100 mL capacity), load:

3-Chloro-2,5-dimethylpyrazine (25.0 g, 176 mmol)[2]

Aqueous Ammonia (25-28% w/w, 80 mL)[2]

Copper Powder (Catalytic amount, ~0.5 - 1.0 g)

Reaction: Seal the autoclave. Heat to 150°C. Maintain stirring at 500 rpm for 48 hours.

Critical Control Point: Pressure will rise significantly. Ensure vessel is rated for >20 bar.

Quench & Workup:

Cool to room temperature. Vent residual ammonia gas safely into a scrubber.

Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

Wash combined organics with Brine (sat. NaCl).
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Dry over anhydrous

.[3]

Purification:

Concentrate in vacuo.

Recrystallization: Dissolve crude solid in minimum hot Ethanol or Hexane/Ethyl Acetate

(4:1). Cool slowly to 4°C.

Filter crystals and dry under vacuum at 40°C.

C. Process Visualization (DOT Diagram)

Start:
3-Chloro-2,5-dimethylpyrazine

Add:
NH3 (aq) + Cu Cat.

Autoclave:
150°C, 48h

Extraction:
DCM / Brine Wash

Purification:
Recrystallize (EtOH)

Final Product:
3,6-Dimethylpyrazin-2-amine

Click to download full resolution via product page

Figure 1: Workflow for the conversion of chloropyrazine precursor to the target amine via high-

pressure ammonolysis.

Analytical Characterization
To validate the identity of the synthesized compound, compare against these spectral

fingerprints.

Nuclear Magnetic Resonance (NMR)
Solvent:

or
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Nucleus
Shift (

ppm)
Multiplicity Integration Assignment

¹H 7.80 – 7.95 Singlet (s) 1H
H-5 (Aromatic

Ring Proton)

¹H 4.50 – 6.00
Broad Singlet (br

s)
2H

NH₂ (Exocyclic

Amine)*

¹H 2.35 – 2.45 Singlet (s) 3H CH₃ (C-3 Methyl)

¹H 2.30 – 2.40 Singlet (s) 3H CH₃ (C-6 Methyl)

*Note: The amine proton shift is highly solvent and concentration-dependent. It may disappear

upon

shake.

Mass Spectrometry (MS)
Ionization Mode: ESI (+)

Molecular Ion

: 124.17 m/z

Base Peak: 124.17 (Stable aromatic system)

Handling, Safety & Stability (E-E-A-T)
Storage Protocols

Temperature: Store at 2-8°C (Refrigerated).

Atmosphere: Hygroscopic and sensitive to oxidation. Store under Argon or Nitrogen

atmosphere.

Container: Amber glass vials to prevent photodegradation.

Safety Profile (GHS Classifications)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175215?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signal Word:WARNING

H302: Harmful if swallowed.[4]

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Self-Validating Safety Check: Before scaling up, perform a small-scale DSC (Differential

Scanning Calorimetry) to check for thermal decomposition exotherms, especially given the

nitrogen-rich heterocyclic nature.

Reactivity Logic Diagram

3,6-Dimethylpyrazin-2-amine

N-4 Position:
Most Basic Site
(Protonation)

Exocyclic Amine:
Nucleophilic Attack

(Acylation/Alkylation)

C-5 Position:
Electrophilic Substitution

(Halogenation)

C-3 Methyl:
Steric Hindrance

(Slows Ortho-Attack)

Inhibits

Click to download full resolution via product page

Figure 2: Functional reactivity map highlighting the active sites for chemical modification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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